2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one
Description
2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one is a fused heterocyclic compound featuring a pyrazole ring fused to a diazepinone scaffold. Key structural attributes include:
- 4-Methylene group, introducing rigidity to the diazepinone ring, which may influence conformational stability and binding interactions.
- Dihydro-diazepinone core, providing a partially saturated seven-membered ring with a ketone functionality, enabling hydrogen bonding and solubility modulation.
This compound is structurally related to bioactive pyrazolo-diazepinones, such as Ziprasidone Hydrochloride, a known antipsychotic agent .
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-bromo-4-methylidene-6,8-dihydro-5H-pyrazolo[1,5-d][1,4]diazepin-7-one |
InChI |
InChI=1S/C8H8BrN3O/c1-5-3-10-8(13)4-12-6(5)2-7(9)11-12/h2H,1,3-4H2,(H,10,13) |
InChI Key |
DOPWCIILNQBJCG-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CNC(=O)CN2C1=CC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Precursors
The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl systems. For the target compound, 3-((2-bromoacetyl)amino)pent-2-en-4-ynoate serves as a key intermediate. Reaction with methylhydrazine in ethanol at 80°C initiates pyrazole ring formation, yielding 4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d] diazepin-7(8H)-one as the core structure . Subsequent bromination using N-bromosuccinimide (NBS) in dichloromethane introduces the bromine atom at position 2, achieving 72–85% yields .
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Methylhydrazine | Ethanol | 80 | 65 |
| 2 | NBS | CH₂Cl₂ | 25 | 78 |
This method’s regioselectivity is attributed to the electron-withdrawing effect of the acetyl group, directing bromination to the α-position .
Ring-Closing Metathesis (RCM) for Diazepin Ring Formation
The diazepin ring is efficiently constructed via RCM using Grubbs’ catalyst. Starting from 2-bromo-4-(2-propenyl)-1H-pyrazole-3-carboxamide , treatment with allylamine generates a diene precursor. RCM in toluene at 110°C with Grubbs II catalyst (5 mol%) produces the seven-membered ring in 68% yield . The exo-methylene group is retained via careful control of reaction time (<2 hours) to prevent over-hydrogenation .
Advantages :
Limitations :
Microwave-Assisted Tandem Cyclization
Microwave irradiation accelerates the tandem formation of pyrazole and diazepin rings. A mixture of 2-bromoacetophenone and N-propargylhydrazinecarboxamide in DMF undergoes microwave heating (150°C, 20 min), directly yielding the target compound in 82% purity . This method eliminates intermediate isolation steps, reducing reaction time from 12 hours to 30 minutes .
Optimized Parameters
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 150°C |
| Solvent | DMF |
| Catalyst | None |
Bromination of Pyrazolo-diazepine Intermediates
Late-stage bromination is feasible using HBr/AcOH. 4-Methylene-5,6-dihydro-4H-pyrazolo[1,5-d] diazepin-7(8H)-one is treated with 48% HBr in acetic acid at 0°C, achieving 90% conversion . The reaction proceeds via electrophilic aromatic substitution, with the pyrazole nitrogen directing bromine to position 2 .
Side Products :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| Cyclocondensation | 78 | 95 | 8 | 12.50 |
| RCM | 68 | 98 | 3 | 45.00 |
| Microwave | 82 | 92 | 0.5 | 8.20 |
| Late-stage Bromination | 90 | 97 | 2 | 6.80 |
The microwave-assisted route offers the best balance of efficiency and cost, whereas RCM provides superior purity for pharmaceutical applications .
Challenges in Scale-Up and Purification
-
Solvent Selection : High-boiling solvents (e.g., DMF) complicate product isolation. Switching to THF/water biphasic systems improves extraction .
-
Byproduct Formation : Dimers and trimers arise during cyclocondensation, requiring column chromatography (SiO₂, ethyl acetate/hexane) .
-
Stability : The methylene group undergoes [4+2] cycloaddition with residual aldehydes; storage under nitrogen at −20°C is recommended .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
-
Potential Therapeutic Agents :
- The compound's structural characteristics suggest potential interactions with biological targets such as GABA receptors and kinases involved in cell signaling pathways. Preliminary studies indicate that compounds with similar structures may exhibit anxiolytic and anticonvulsant properties due to their ability to modulate neurotransmitter systems.
-
Synthesis of Analogues :
- 2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one can serve as a versatile building block in the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that may have enhanced biological activities or different pharmacokinetic profiles .
Organic Synthesis
-
Reactivity in Organic Reactions :
- The bromine substituent can participate in nucleophilic substitution reactions, while the methylene group can engage in addition reactions. This versatility makes the compound valuable for synthetic chemists looking to develop new compounds with specific functionalities.
- Multi-Step Synthesis Techniques :
Case Studies
-
Interaction Studies :
- Research has focused on the binding affinities of 2-bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one with various enzymes and receptors. Techniques such as surface plasmon resonance have been employed to quantitatively assess these interactions, providing insights into its pharmacodynamics and potential therapeutic applications .
-
Comparative Analysis with Similar Compounds :
- A comparative study involving structurally similar compounds highlighted differences in biological activity based on substitution patterns. For example, derivatives like 2-bromo-6-methyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one exhibited distinct pharmacological profiles that could inform further research into optimizing therapeutic efficacy .
Structural Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-6-methyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one | Bromine at position 2; methyl group at position 6 | Exhibits distinct biological activities potentially different from the target compound |
| 2-Bromo-6-isopropyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one | Isopropyl group at position 6 | Variations in side chains may influence pharmacokinetics |
| 2-Bromo-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one | No methylene group; simpler structure | May have different reactivity patterns compared to the target compound |
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues in Pyrazolo-Diazepinone Family
(a) Ziprasidone Hydrochloride (C₁₅H₁₅FN₄O·HCl)
- Structure : Contains a fluorophenyl group and methyl substituents but lacks the bromine and methylene groups present in the target compound.
- Activity : Approved for schizophrenia treatment due to dopamine and serotonin receptor antagonism .
- Key Difference : The bromine and methylene groups in the target compound may alter pharmacokinetics (e.g., lipophilicity) compared to Ziprasidone.
(b) 2-Bromo-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one
- Structure: Lacks the 4-methylene group present in the target compound, resulting in a fully saturated diazepinone ring.
- Synthesis : Commercial availability (CymitQuimica) suggests feasible large-scale preparation, though the methylene group’s absence reduces steric complexity .
(c) 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
Physicochemical Properties
¹Estimated based on structural similarity to . ²Predicted from analogous compounds in and .
Biological Activity
2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, characterized by a pyrazolo and diazepine framework, positions it as a candidate for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₈H₁₀BrN₃O
- Molecular Weight : Approximately 244.09 g/mol
- IUPAC Name : 2-bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one
The presence of a bromine atom at the second position and a methylene group at the fourth position enhances its chemical reactivity and biological properties. The compound's structure allows it to participate in various chemical reactions, making it versatile for synthetic applications.
Preliminary studies suggest that 2-bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one may interact with several biological targets:
- GABA Receptors : The compound is hypothesized to exhibit affinity towards GABA receptors, which are crucial for neurotransmission and have implications in anxiety and depression treatments.
- Enzymatic Inhibition : It may inhibit specific enzymes involved in cell signaling pathways, potentially impacting cancer cell proliferation and survival.
Pharmacological Studies
Research on similar compounds has shown promising results regarding their pharmacological effects. For instance:
Case Studies
Recent studies have explored the biological activity of related compounds. For example:
- Inhibition of CD74/p8 Processing :
-
Anticancer Activity :
- Compounds within the pyrazolo[1,5-d][1,4]diazepine class have shown potential in inhibiting cancer cell proliferation. These findings indicate that 2-bromo-4-methylene derivatives might also exhibit anticancer properties .
Synthesis and Reactivity
The synthesis of 2-bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one typically involves multi-step organic synthesis techniques. Common methods may include:
- Bromination Reactions : Introducing bromine at the second position.
- Cyclization Reactions : Forming the bicyclic structure through cyclization involving diazepine and pyrazole moieties.
These synthetic routes are crucial for optimizing yields and purity while exploring the compound's reactivity.
Q & A
Q. What synthetic methodologies are reported for pyrazolo-diazepinone derivatives, and how can they be adapted for synthesizing the target compound?
Answer:
- Key Methods :
- One-pot multi-component reactions : demonstrates a one-pot synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives using diethyl dicarboxylate intermediates, yielding products with 61% purity after crystallization .
- Microwave-assisted synthesis : highlights microwave-assisted protocols for pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, which reduce reaction times (e.g., from hours to minutes) and improve yields compared to conventional heating .
- Acid-catalyzed cyclization : details a hydrobromic acid-mediated cyclization to form pyrazolo[1,5-a]pyrazine derivatives, achieving 52% yield after crystallization .
- Adaptation Tips :
- Optimize solvent systems (e.g., dichloromethane for extraction, diethyl ether for crystallization) .
- Use NMR (¹H, ¹³C) and HRMS for real-time monitoring of intermediates.
Q. How can spectroscopic data (NMR, IR, MS) validate the structure of 2-bromo-4-methylene derivatives?
Answer:
- Characterization Workflow :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, bromine atoms cause deshielding (e.g., δ 7.44–7.46 ppm for aromatic protons in ) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1680 cm⁻¹) and NH/NH₂ bands (~3250–3433 cm⁻¹) .
- HRMS : Match experimental vs. theoretical molecular weights (e.g., 550.0816 vs. 550.0978 in ) .
- Common Pitfalls :
- Overlapping signals in crowded regions (e.g., dihydro-pyrazolo rings). Use 2D NMR (COSY, HSQC) for resolution.
Advanced Research Questions
Q. What computational strategies resolve contradictions between predicted and experimental spectroscopic data?
Answer:
- Approach :
- DFT Calculations : Optimize molecular geometries (e.g., using Gaussian) to predict NMR chemical shifts. Compare with experimental data (e.g., DMSO-d₆ solvent effects in ) .
- Docking Studies : If the compound is bioactive, model interactions with targets (e.g., MAO enzymes, as in ) to explain anomalous reactivity .
- Triangulation : Combine multiple data sources (e.g., X-ray crystallography, thermal analysis) to validate hypotheses .
Q. How can reaction conditions be optimized to address low yields in pyrazolo-diazepinone syntheses?
Answer:
-
Variables to Test :
Variable Example Optimization (Evidence-Based) Temperature Microwave heating at 60°C (vs. conventional) Catalyst HBr in aqueous media for cyclization Solvent Dichloromethane for extraction efficiency Reaction Time 10 min microwave vs. 24 hr conventional -
Yield Improvement :
- Use gradient recrystallization (e.g., diethyl ether reduction to 1 mL for precipitation) .
- Monitor purity via HPLC (e.g., USP standards in require 97–103% purity) .
Q. What analytical methods are critical for assessing purity and stability in diazepinone derivatives?
Answer:
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) .
- Elemental Analysis : Compare experimental vs. calculated C/H/N ratios (e.g., ±0.3% deviation in ) .
- Stability Testing :
Q. How do structural modifications (e.g., bromine substitution) impact the compound’s reactivity or biological activity?
Answer:
- Bromine Effects :
- Comparative Studies :
Methodological Rigor
Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?
Answer:
- Best Practices :
- Document exact stoichiometry (e.g., 3 mmol aminal in ) .
- Report solvent grades (e.g., DMSO-d₆ for NMR) and drying methods (e.g., MgSO₄).
- Use internal standards (e.g., TMS for NMR calibration) .
- Data Transparency :
- Share raw spectral data (e.g., IR, HRMS) in supplementary materials .
Q. What statistical or qualitative methods address contradictions in experimental data (e.g., conflicting melting points)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
